Cas no 34444-01-4 (Cefamandole)

Cefamandole structure
Cefamandole structure
Productnaam:Cefamandole
CAS-nummer:34444-01-4
MF:C18H18N6O5S2
MW:462.502720355988
MDL:MFCD00056872
CID:54246
PubChem ID:456255

Cefamandole Chemische en fysische eigenschappen

Naam en identificatie

    • Cefamandole
    • Cefamandole nafate
    • Mandol
    • 7-[(2-Hydroxy-2-phenylacetyl)amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • CEFAMANDOLE ACID
    • Cephamandole
    • cefadole
    • cefamandol
    • cephadole
    • Florfenicol-d3 AMine
    • 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-, (6R,7R)-
    • Compound 83405
    • CEFAMANDOLE [USAN]
    • 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-((hydroxyphenylacetyl)amino)-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-, (6R-(6alpha,7beta(R*)))-
    • CHEBI:3480
    • Kefdole
    • 30034-03-8
    • (6R,7R)-7-(R)-Mandelamido-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-carboxylic acid
    • HY-B1128
    • 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-, 6R,7R)-
    • CEFAMANDOLE [INN]
    • Mancef
    • (6R,7R)-7-{[(2R)-2-hydroxy-2-phenylacetyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • free form
    • Cefamandol [INN-Spanish]
    • Prestwick0_000747
    • Epitope ID:141490
    • (6R,7R)-7-{[(2R)-2-hydroxy-2-phenylacetyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • EINECS 252-030-0
    • BDBM50350468
    • 5CKP8C2LLI
    • Cefamandolum [INN-Latin]
    • CEFAMANDOLE [MART.]
    • GTPL12210
    • AKOS025401365
    • AC-1294
    • SCHEMBL37287
    • J01DC03
    • Cefamandole (USAN/INN)
    • BRN 0598510
    • 7-D-Mandelamido-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-3-cephem-4-carboxylic acid
    • Kefamandol
    • CEFAMANDOLE [WHO-DD]
    • CS-4724
    • (6R,7R)-7-[[(2R)-2-hydroxy-2-phenyl-acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • C06879
    • Q2601530
    • 7beta-[(2R)-2-hydroxy-2-phenylacetamido]-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}ceph-3-em-4-carboxylic acid
    • (6R,7R)-7-[(2R)-2-hydroxy-2-phenylacetamido]-3-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • NS00002796
    • Cefamandolum
    • CEFAMANDOLE [VANDF]
    • EN300-19734690
    • DB01326
    • BRD-K27130738-236-03-4
    • D02344
    • Prestwick2_000747
    • BSPBio_000734
    • COMPOUND-83405
    • (6R,7R)-7-((R)-2-hydroxy-2-phenylacetamido)-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • CHEMBL1146
    • OLVCFLKTBJRLHI-AXAPSJFSSA-N
    • Prestwick1_000747
    • Cefamandole [USAN:INN:BAN]
    • L-Cefamandole
    • W-106736
    • 5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID, 7-((HYDROXYPHENYLACETYL)AMINO)-3-(((1-METHYL-1H-TETRAZOL-5-YL)THIO)METHYL)-8-OXO-, (6R-(6.ALPHA.,7.BETA.(R*)))-
    • (6R,7R)-7-((R)-2-hydroxy-2-phenylacetamido)-3-((1-methyl-1H-tetrazol-5-ylthio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • CEFAMANDOLE [MI]
    • Prestwick3_000747
    • Cefamandole, Antibiotic for Culture Media Use Only
    • BPBio1_000808
    • UNII-5CKP8C2LLI
    • 34444-01-4
    • (6R,7R)-7-(R)-Mandelamido-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-carboxylic acid
    • SPBio_002673
    • DTXSID7022750
    • (6R,7R)-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • BRD-K27130738-236-14-1
    • MDL: MFCD00056872
    • Inchi: 1S/C18H18N6O5S2/c1-23-18(20-21-22-23)31-8-10-7-30-16-11(15(27)24(16)12(10)17(28)29)19-14(26)13(25)9-5-3-2-4-6-9/h2-6,11,13,16,25H,7-8H2,1H3,(H,19,26)(H,28,29)
    • InChI-sleutel: OLVCFLKTBJRLHI-AXAPSJFSSA-N
    • LACHT: O=C(C(N12)=C(CSC3=NN=NN3C)CS[C@]2([H])[C@H](NC([C@H](O)C4=CC=CC=C4)=O)C1=O)O

Berekende eigenschappen

  • Exacte massa: 462.07800
  • Monoisotopische massa: 462.078009
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 11
  • Zware atoomtelling: 31
  • Aantal draaibare bindingen: 8
  • Complexiteit: 777
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 3
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: _0.9
  • Topologisch pooloppervlak: 201

Experimentele eigenschappen

  • Kleur/vorm: White to off white powder
  • Dichtheid: 1.3806 (rough estimate)
  • Kookpunt: °Cat760mmHg
  • Vlampunt: °C
  • Brekindex: 1.7000 (estimate)
  • PSA: 201.14000
  • LogboekP: 0.10320

Cefamandole Beveiligingsinformatie

  • Opslagvoorwaarde:Please store the product under the recommended conditions in the Certificate of Analysis.

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SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
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¥495.00 2022-09-02
Aanbevolen leveranciers
atkchemica
(CAS:34444-01-4)Cefamandole
CL6438
Zuiverheid:98%/98%
Hoeveelheid:100mg/1g
Prijs ($):Onderzoek/Onderzoek